N-(pyridin-4-ylmethyl)thiophene-2-carboxamide N-(pyridin-4-ylmethyl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 346692-27-1
VCID: VC6506520
InChI: InChI=1S/C11H10N2OS/c14-11(10-2-1-7-15-10)13-8-9-3-5-12-6-4-9/h1-7H,8H2,(H,13,14)
SMILES: C1=CSC(=C1)C(=O)NCC2=CC=NC=C2
Molecular Formula: C11H10N2OS
Molecular Weight: 218.27

N-(pyridin-4-ylmethyl)thiophene-2-carboxamide

CAS No.: 346692-27-1

Cat. No.: VC6506520

Molecular Formula: C11H10N2OS

Molecular Weight: 218.27

* For research use only. Not for human or veterinary use.

N-(pyridin-4-ylmethyl)thiophene-2-carboxamide - 346692-27-1

Specification

CAS No. 346692-27-1
Molecular Formula C11H10N2OS
Molecular Weight 218.27
IUPAC Name N-(pyridin-4-ylmethyl)thiophene-2-carboxamide
Standard InChI InChI=1S/C11H10N2OS/c14-11(10-2-1-7-15-10)13-8-9-3-5-12-6-4-9/h1-7H,8H2,(H,13,14)
Standard InChI Key SHYLTZQXFJQUOX-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C(=O)NCC2=CC=NC=C2

Introduction

Structural and Chemical Properties

Molecular Composition and Nomenclature

N-(Pyridin-4-ylmethyl)thiophene-2-carboxamide has the molecular formula C₁₁H₁₀N₂OS and a molar mass of 218.27 g/mol. The IUPAC name derives from the thiophene-2-carboxamide backbone substituted at the amide nitrogen with a pyridin-4-ylmethyl group. Its SMILES notation (C1=CSC(=C1)C(=O)NCC2=CC=NC=C2) reflects the thiophene ring (position 2), amide linkage, and pyridine ring (position 4) .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number346692-27-1
Molecular FormulaC₁₁H₁₀N₂OS
Molecular Weight218.27 g/mol
IUPAC NameN-(pyridin-4-ylmethyl)thiophene-2-carboxamide
SMILESC1=CSC(=C1)C(=O)NCC2=CC=NC=C2
SolubilityLimited data; soluble in DMSO

Synthesis and Optimization

The compound is typically synthesized via a two-step protocol:

  • Formation of Thiophene-2-carbonyl Chloride: Thiophene-2-carboxylic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride to generate the acyl chloride intermediate .

  • Amide Coupling: The acyl chloride reacts with pyridin-4-ylmethylamine in the presence of a base (e.g., triethylamine) or coupling agents like DMAP (dimethylaminopyridine) in dry toluene .

Example Synthesis :

  • Thiophene-2-carbonyl chloride (1.46 g, 0.01 mol) in dry acetone is treated with pyridin-4-ylmethylamine (1.08 g, 0.01 mol).

  • The mixture is refluxed for 3–6 hours, followed by filtration and crystallization from dichloromethane/hexane.

  • Yield: 60–75%; purity confirmed via TLC and NMR.

Alternative methods include direct coupling of thiophene-2-carboxylic acid with pyridin-4-ylmethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt).

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

The ligand exhibits characteristic bands:

  • C=O Stretch: 1672 cm⁻¹ (amide I band) .

  • C=S Stretch: 1256 cm⁻¹ (thioamide) .

  • N-H Bend: 3250 cm⁻¹ (secondary amide) .

  • Pyridine Ring Vibrations: 1580–1600 cm⁻¹ (C=N and C=C stretches) .

Nuclear Magnetic Resonance (¹H NMR)

  • Thiophene Protons: δ 7.50–7.70 ppm (doublet, J = 3.5 Hz, H-3 and H-4) .

  • Pyridine Protons: δ 8.50–8.70 ppm (doublet, J = 5.0 Hz, H-2 and H-6) .

  • Amide NH: δ 10.20 ppm (broad singlet, exchanges with D₂O) .

Thermal Analysis

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with a two-stage weight loss corresponding to pyridine moiety (220–300°C) and thiophene-amide degradation (300–450°C) .

Biological Activities

Antimicrobial Efficacy

N-(Pyridin-4-ylmethyl)thiophene-2-carboxamide and its metal complexes (Co, Ni, Cu) were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) using ciprofloxacin as a reference :

Table 2: Zone of Inhibition (mm) for Ligand and Complexes

CompoundS. aureusE. coli
Ligand12 ± 0.510 ± 0.3
Cobalt Complex18 ± 0.715 ± 0.6
Nickel Complex16 ± 0.614 ± 0.5
Copper Complex20 ± 0.817 ± 0.7
Ciprofloxacin25 ± 1.024 ± 1.0

The enhanced activity of metal complexes is attributed to their ability to disrupt microbial cell membranes via electrostatic interactions and enzyme inhibition .

Coordination Chemistry

Metal Complex Formation

The ligand acts as a bidentate donor, coordinating via the pyridine nitrogen and amide oxygen. Geometries of complexes were determined using UV-Vis spectroscopy and magnetic susceptibility :

  • Cobalt(II) Complex: Tetrahedral geometry (μeff = 3.2 BM).

  • Copper(II) Complex: Octahedral geometry (μeff = 1.9 BM).

Table 3: Spectral Data for Metal Complexes

Complexλmax (nm)GeometryMagnetic Moment (BM)
[Co(L)₂Cl₂]620Tetrahedral3.2
[Cu(L)₂(H₂O)₂]680Octahedral1.9

Stability and Reactivity

Complexes exhibit molar conductivity values of 10–15 S cm² mol⁻¹, indicating non-electrolytic behavior . Thermal stability increases by 50–70°C compared to the free ligand, making them suitable for high-temperature applications .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the pyridine ring’s substitution pattern (e.g., electron-withdrawing groups) could enhance bioactivity.

  • Nanoparticle Conjugates: Immobilizing the compound on silver or gold nanoparticles may improve antimicrobial potency.

  • In Vivo Toxicology: Assessing acute toxicity and pharmacokinetics in rodent models is critical for drug development .

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